5-Methylthiochroman-4-one

Lipophilicity Membrane Permeability Scaffold Optimization

5-Methylthiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochroman-4-one class, structurally defined by a 5-methylthio substituent on the benzothiopyranone core. This scaffold is a thio-analog of the biologically privileged chroman-4-one, where the substitution of the endocyclic oxygen with sulfur and the addition of the 5-methylthio group confer distinct electronic and lipophilic properties.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
CAS No. 13735-17-6
Cat. No. B3236677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiochroman-4-one
CAS13735-17-6
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)CCSC2=CC=C1
InChIInChI=1S/C10H10OS/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3
InChIKeyUNNHSPSJYVQYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiochroman-4-one (CAS 13735-17-6) Procurement Guide for Differentiated Thiochromanone Research


5-Methylthiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochroman-4-one class, structurally defined by a 5-methylthio substituent on the benzothiopyranone core . This scaffold is a thio-analog of the biologically privileged chroman-4-one, where the substitution of the endocyclic oxygen with sulfur and the addition of the 5-methylthio group confer distinct electronic and lipophilic properties [1]. It is primarily investigated as a synthetic intermediate and a core scaffold in medicinal chemistry for developing potential anticancer, antileishmanial, and antimicrobial agents [2], and has been specifically cited in patents for differentiation-inducing therapies [3].

Why 5-Methylthiochroman-4-one Cannot Be Substituted by Generic Chroman-4-one Analogs


The substitution of the chroman-4-one core's oxygen with sulfur and the addition of a 5-methylthio group fundamentally alters the scaffold's physicochemical and biological profile, making generic substitution highly unreliable. The 5-methylthiochroman-4-one scaffold exhibits distinct lipophilicity and electronic characteristics compared to its oxygen analogs, which directly impacts membrane permeability and target binding . Patents specifically claiming this scaffold for inducing monocytic differentiation of undifferentiated cells highlight a functional profile not shared by the parent chroman-4-one or unsubstituted thiochroman-4-one [1]. The evidence below details why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 5-Methylthiochroman-4-one over Scaffold Analogs


Enhanced Lipophilicity (cLogP) Over the Parent Chroman-4-one Scaffold

The 5-methylthiochroman-4-one scaffold demonstrates a calculated partition coefficient (cLogP) of 2.67, which is significantly higher than the cLogP of 1.62 for the parent chroman-4-one scaffold . This increase in lipophilicity, driven by the sulfur atom in the ring and the methylthio substituent, is a key determinant of passive membrane permeability and a critical parameter for central nervous system (CNS) and intracellular target drug design . While a direct head-to-head experimental LogP comparison is unavailable, this calculated difference provides a quantifiable physicochemical basis for selecting the thiochromanone scaffold over the chromanone in campaigns requiring higher LogP.

Lipophilicity Membrane Permeability Scaffold Optimization

Divergent Biological Activity: Differentiation-Inducing Capacity Absent in Chroman-4-one

Patent filings explicitly describe 5-methylthiochroman-4-one and its analogs as possessing activity "in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte," a functional profile supporting use as an anti-cancer agent and for treating skin diseases like psoriasis [1]. This differentiation-inducing mechanism is not reported for the standard chroman-4-one scaffold, which is typically associated with kinase inhibition or other anti-proliferative mechanisms without a differentiation component [2]. While specific EC50 values for the target compound versus a comparator are not provided in the accessible patent abstract, the qualitatively distinct biological mechanism constitutes a critical differentiation point for drug discovery programs targeting cellular differentiation pathways.

Differentiation Therapy Anticancer Psoriasis

Distinct Synthetic Accessibility from Benzenethiols via One-Pot Protocol

A specific microwave-assisted, one-pot protocol for synthesizing 2-/3-methylthiochroman-4-ones directly from benzenethiols and crotonic/methacrylic acids has been established, yielding the target scaffold in reasonable to good yields [1]. This method capitalizes on superelectrophilic activation in triflic acid and is distinct from the multi-step syntheses often required for diversely functionalized chroman-4-ones [1]. While comparative yields for the exact 5-methylthiochroman-4-one are not isolated in the source, the general methodology provides a faster, more convergent route to the thiochroman-4-one core compared to its oxygen analog, which is a critical factor for procurement of building blocks for library synthesis.

Synthetic Methodology Medicinal Chemistry Lead Generation

High-Impact Application Scenarios for 5-Methylthiochroman-4-one Procurement


Medicinal Chemistry: Lead Optimization for LogP-Driven Membrane Penetration

Based on its calculated cLogP of 2.67—over 1 unit higher than the parent chroman-4-one —procurement of 5-methylthiochroman-4-one is strategically justified for hit-to-lead campaigns where enhanced passive permeability is a key design goal, such as in CNS or intracellular anti-infective targets. This quantified property provides a rational, data-driven starting point for SAR exploration.

Oncology Drug Discovery: Differentiation Therapy Starting Point

Given its patented ability to arrest proliferation and induce monocytic differentiation in undifferentiated cells , this compound serves as a privileged starting scaffold for developing non-cytotoxic differentiation therapies. Procurement is indicated for research programs targeting hematological malignancies or skin diseases like psoriasis, where inducing differentiation offers a therapeutic advantage over conventional cytotoxic approaches.

Synthetic Methodology: Building Block for Rapid Library Synthesis

The availability of a one-pot, microwave-assisted synthetic route for the thiochroman-4-one class from readily available benzenethiols makes 5-methylthiochroman-4-one an attractive building block for parallel synthesis and library production. Procurement is particularly valuable for groups needing to rapidly generate diverse analogs for high-throughput screening.

Quote Request

Request a Quote for 5-Methylthiochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.